

Unraveling the Efficacy of Cilofexor: A Comparative Analysis of Clinical Trial Findings

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Compound of Interest

Compound Name: *Cilofexor*

Cat. No.: *B8075271*

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This guide offers a comprehensive comparison of the key findings from clinical trials of **Cilofexor**, a nonsteroidal farnesoid X receptor (FXR) agonist, against other therapeutic alternatives for non-alcoholic steatohepatitis (NASH), primary sclerosing cholangitis (PSC), and primary biliary cholangitis (PBC). The data presented is intended for researchers, scientists, and drug development professionals to provide an objective overview of **Cilofexor**'s performance and facilitate informed decisions in the pursuit of effective treatments for these complex liver diseases.

Cilofexor in Non-Alcoholic Steatohepatitis (NASH)

Cilofexor has been investigated as a monotherapy and in combination with other agents for the treatment of NASH, a condition characterized by liver fat accumulation, inflammation, and fibrosis.

Key Clinical Trial Findings: Cilofexor vs. Placebo and Comparators

A Phase 2, randomized, double-blind, placebo-controlled trial (NCT02854605) evaluated the efficacy and safety of **Cilofexor** in patients with noncirrhotic NASH.^{[1][2][3]} The key outcomes are summarized below and compared with findings from trials of Obeticholic acid (OCA), another FXR agonist, and Semaglutide, a GLP-1 receptor agonist.

Endpoint	Cilofexor (100 mg)[1]	Placebo[1]	Obeticholic Acid (25 mg)	Semaglutide (0.4 mg)
Fibrosis Improvement (≥ 1 stage with no worsening of NASH)	Not significantly changed	Not significantly changed	23% of patients ($p=0.0002$ vs. placebo)	Not significantly different from placebo
NASH Resolution (with no worsening of fibrosis)	Not a primary endpoint	Not a primary endpoint	12% of patients (not statistically significant vs. placebo)	59% of patients ($p<0.001$ vs. placebo)
Hepatic Steatosis (Median relative decrease in MRI-PDFF)	-22.7% ($p=0.003$ vs. placebo)	+1.9%	Not reported in the same metric	Not reported in the same metric
ALT (Alanine Aminotransferase) Reduction	Significant reduction	No significant change	33% decrease	Significant reduction
AST (Aspartate Aminotransferase) Reduction	Significant reduction	No significant change	24% decrease	Significant reduction
Pruritus (Itching)	14% (moderate to severe)	4%	51%	Not reported as a major side effect

Experimental Protocols

Cilofexor Phase 2 NASH Trial (NCT02854605) Methodology:

- Study Design: A double-blind, placebo-controlled, phase 2 trial.
- Patient Population: 140 patients with noncirrhotic NASH, diagnosed by magnetic resonance imaging-proton density fat fraction (MRI-PDFF) $\geq 8\%$ and liver stiffness ≥ 2.5 kPa by magnetic resonance elastography (MRE) or historical liver biopsy.

- Intervention: Patients were randomized to receive **Cilofexor** 100 mg, 30 mg, or placebo orally once daily for 24 weeks.
- Endpoints: The primary endpoints were safety and tolerability. Efficacy endpoints included changes in MRI-PDFF, liver stiffness by MRE and transient elastography, and serum markers of fibrosis at week 24.

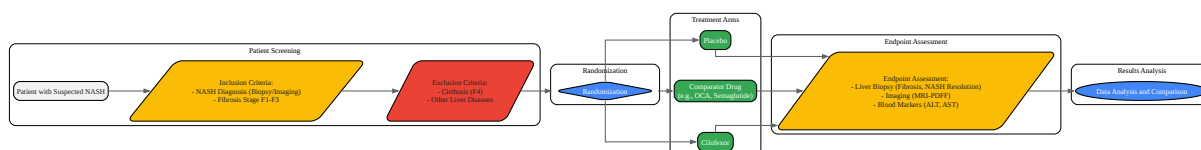
Obeticholic Acid REGENERATE Trial (Phase 3) Methodology:

- Study Design: Randomized, double-blind, placebo-controlled, phase 3 trial.
- Patient Population: 931 patients with biopsy-proven NASH and stage 2 or 3 liver fibrosis.
- Intervention: Patients were randomized to receive obeticholic acid 25 mg, 10 mg, or placebo daily.
- Endpoints: The primary endpoints at 18 months were an improvement in liver fibrosis by at least one stage with no worsening of NASH, or NASH resolution with no worsening of liver fibrosis.

Semaglutide Phase 2 NASH Trial Methodology:

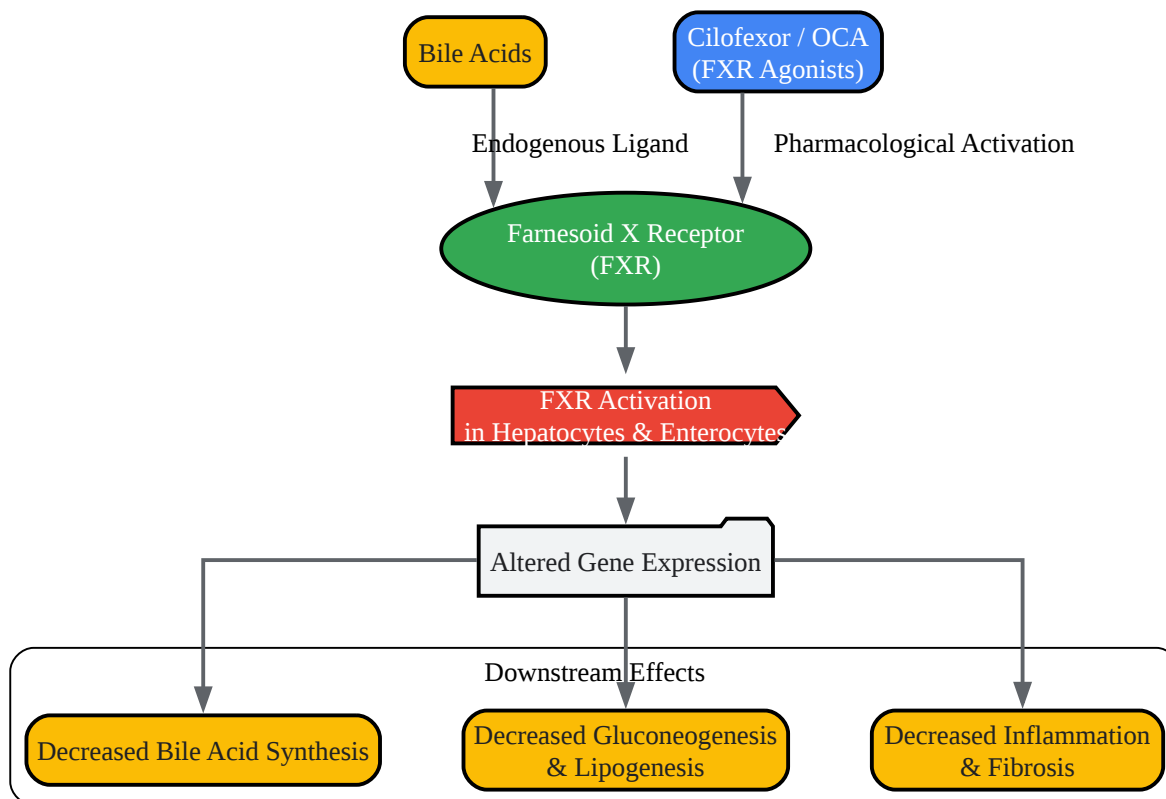
- Study Design: A 72-week, multicenter, randomized, double-blind, placebo-controlled phase 2 trial.
- Patient Population: 320 patients with NASH and fibrosis stage F2 or F3.
- Intervention: Patients were randomized to receive once-daily subcutaneous semaglutide at doses of 0.1 mg, 0.2 mg, or 0.4 mg, or placebo.
- Endpoints: The primary endpoint was the resolution of NASH with no worsening in liver fibrosis.

Signaling Pathway and Experimental Workflow



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Diagram 1: Generalized workflow for NASH clinical trials.



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Diagram 2: Simplified FXR signaling pathway activated by **Cilofexor**.

Cilofexor in Primary Sclerosing Cholangitis (PSC)

PSC is a chronic, progressive disease of the bile ducts that leads to cholestasis, fibrosis, and ultimately liver failure.

Key Clinical Trial Findings: Cilofexor vs. Placebo and Comparators

The Phase 3 PRIMIS trial (NCT03890120) evaluated the efficacy of **Cilofexor** in patients with non-cirrhotic PSC. The trial was terminated early for futility. A comparison with standard therapy, ursodeoxycholic acid (UDCA), and another investigational agent, bezafibrate, is provided below.

Endpoint	Cilofexor (100 mg)	Placebo	Ursodeoxycholic Acid (High Dose)	Bezafibrate
Fibrosis Progression	No significant reduction	No significant reduction	Not associated with improvement, potential for harm	Not evaluated in prospective trials
Alkaline Phosphatase (ALP) Reduction	Significant reduction	No significant change	Improved serum liver tests	Significant reduction
Gamma-Glutamyl Transferase (GGT) Reduction	Significant reduction	No significant change	Improved serum liver tests	Significant reduction
Pruritus (Itching)	Increased incidence	Lower incidence	Not a primary focus	Significant reduction in pruritus intensity

Experimental Protocols

Cilofexor PRIMIS Trial (NCT03890120) Methodology:

- Study Design: A phase 3, randomized, double-blind, placebo-controlled study.
- Patient Population: Adults with large-duct PSC without cirrhosis (fibrosis stage F0-F3).
- Intervention: Patients were randomized 2:1 to receive oral **Cilofexor** 100 mg once daily or placebo for up to 96 weeks.

- Endpoints: The primary endpoint was the proportion of patients with a ≥ 1 -stage increase in fibrosis according to the Ludwig histologic classification at week 96.

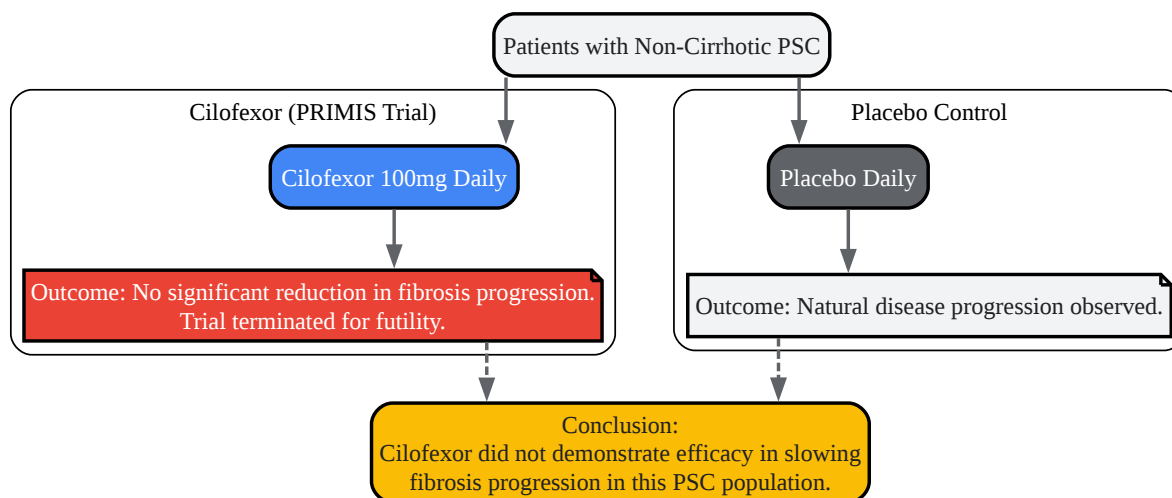
High-Dose Ursodeoxycholic Acid Trial Methodology:

- Study Design: A long-term, randomized, double-blind, controlled trial.
- Patient Population: 150 adult patients with PSC.
- Intervention: High-dose UDCA (28–30 mg/kg/day) versus placebo.
- Endpoints: The primary outcome was the development of cirrhosis, varices, cholangiocarcinoma, liver transplantation, or death.

Bezafibrate Prospective Study Methodology:

- Study Design: A prospective, open-label study.
- Patient Population: 11 patients with PSC.
- Intervention: Bezafibrate 200 mg twice daily for 12 weeks.
- Endpoints: The primary endpoint was improvement in liver function test data.

Logical Relationship Diagram



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Diagram 3: Logical flow of the **Cilofexor** PRIMIS trial for PSC.

Cilofexor in Primary Biliary Cholangitis (PBC)

PBC is an autoimmune disease that causes progressive destruction of the small bile ducts in the liver.

Key Clinical Trial Findings: Cilofexor vs. Placebo and Comparators

A Phase 2 trial (NCT02943447) assessed the safety and efficacy of **Cilofexor** in adults with PBC without cirrhosis. The results are compared with Obeticholic acid and Fenofibrate, which are also used in the management of PBC.

Endpoint	Cilofexor (100 mg)	Placebo	Obeticholic Acid (10 mg)	Fenofibrate (200 mg) + UDCA
Alkaline Phosphatase (ALP) Reduction	Significant reduction	No significant change	Significant reduction	Significantly greater reduction than UDCA alone
Gamma-Glutamyl Transferase (GGT) Reduction	Significant reduction	No significant change	Significant reduction	Significant reduction
Total Bilirubin	No significant change	No significant change	Stable or reduced	No significant difference from UDCA alone
Pruritus (Itching)	Increased incidence	Lower incidence	Increased incidence	Not reported as a major side effect

Experimental Protocols

Cilofexor Phase 2 PBC Trial (NCT02943447) Methodology:

- Study Design: A Phase 2, randomized, double-blind, placebo-controlled study.
- Patient Population: Adults with a diagnosis of definite or probable PBC without cirrhosis.
- Intervention: Patients were randomized to receive **Cilofexor** 30 mg, 100 mg, or placebo once daily for 12 weeks.
- Endpoints: The primary objective was to evaluate the safety and tolerability of **Cilofexor**. Efficacy endpoints included changes in liver biochemistry.

Obeticholic Acid POISE Trial (Phase 3) Methodology:

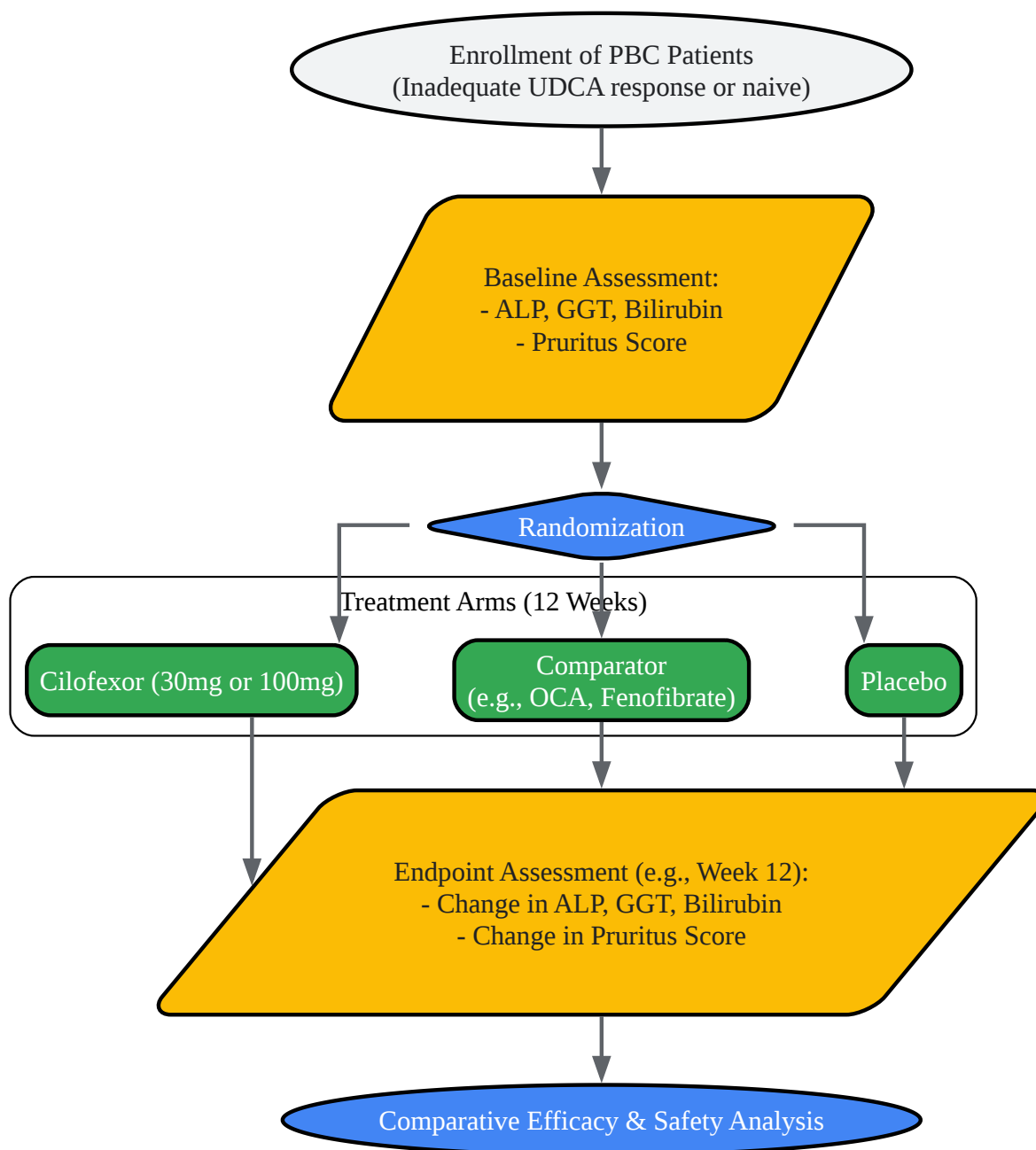
- Study Design: A 12-month, double-blind, placebo-controlled, phase 3 clinical trial.

- Patient Population: 216 patients with PBC who had an inadequate response to or were unable to tolerate ursodeoxycholic acid.
- Intervention: Patients were randomized to receive obeticholic acid 10 mg, 5 mg with titration to 10 mg, or placebo, in addition to their baseline ursodeoxycholic acid therapy.
- Endpoints: The primary endpoint was a composite of an alkaline phosphatase level of less than 1.67 times the upper limit of the normal range, with a reduction of at least 15% from baseline, and a normal total bilirubin level.

Fenofibrate Randomized Clinical Trial Methodology:

- Study Design: A 12-month randomized, parallel, and open-label clinical trial.
- Patient Population: 117 treatment-naïve patients with PBC.
- Intervention: Patients were assigned to receive either a standard dose of UDCA alone or a combination of UDCA and fenofibrate (200 mg daily).
- Endpoints: The primary outcome was the percentage of patients achieving a biochemical response according to the Barcelona criterion at 12 months.

Experimental Workflow Diagram



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Diagram 4: Experimental workflow for comparative PBC clinical trials.

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Email: info@benchchem.com